molecular formula C36H29FN2O4 B606645 Chiglitazar CAS No. 743438-45-1

Chiglitazar

Cat. No.: B606645
CAS No.: 743438-45-1
M. Wt: 572.6 g/mol
InChI Key: QNLWMPLUWMWDMQ-YTTGMZPUSA-N
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Description

Chiglitazar is an orally administered, non-thiazolidinedione small-molecule agonist of peroxisome proliferator-activated receptors (PPARs) α, δ, and γ. It is developed by Chipscreen Biosciences for the treatment of type 2 diabetes and non-alcoholic steatohepatitis. This compound was approved in China in October 2021 as an adjunct to diet and exercise to improve glycaemic control in adult patients with type 2 diabetes .

Scientific Research Applications

Chiglitazar has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat type 2 diabetes by improving insulin sensitivity and regulating blood glucose levels. In biology, this compound is used to study the roles of PPARs in energy homeostasis, metabolism, inflammation, and cellular differentiation . In chemistry, it serves as a model compound for studying the activation of PPARs and their effects on gene expression .

Mechanism of Action

Chiglitazar is a pan-PPAR agonist, meaning it can activate all three PPAR subtypes (α, γ and δ) in moderation . PPARs are transcription factors of the nuclear receptor subfamily, with roles in energy homeostasis and metabolism, as well as inflammation and cellular differentiation/development . By activating these receptors, this compound can improve insulin sensitivity, regulate blood glucose, and promote fatty acid oxidation and utilization .

Safety and Hazards

Chiglitazar has been found to be safe and well-tolerated in healthy Chinese subjects at the dose levels and administration regimens evaluated . The incidences of weight gain and edema were generally low but relatively higher in this compound 48 mg . This compound showed non-inferior effect compared with sitagliptin on HbA1c reduction with a well-tolerated safety profile .

Future Directions

Chiglitazar sodium is a new PPAR pan-agonist with independent intellectual property rights in China . It has a significant insulin-sensitizing effect and is advantageous in reducing fasting and postprandial blood glucose levels . It is currently in the Phase III clinical development stage for type 2 diabetes mellitus patients . Considering the development of numerous PPAR dual/pan agonists has been abandoned because of their serious side effects, there is a proposal for a repositioning of the already approved, safety-proven PPAR-targeted drugs against NAFLD/NASH .

Preparation Methods

Chiglitazar is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic routes and reaction conditions are proprietary to Chipscreen Biosciences and are not publicly disclosed in detail. it is known that the compound is a configuration-restricted pan-PPAR agonist, which means it can activate all three PPAR subtypes (α, γ, and δ) in moderation .

Chemical Reactions Analysis

Chiglitazar undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is metabolized predominantly via cytochrome P450 enzymes CYP3A4 and CYP3A5 . Common reagents and conditions used in these reactions include specific enzymes and cofactors that facilitate the metabolic processes. The major products formed from these reactions are metabolites that are excreted from the body .

Comparison with Similar Compounds

Chiglitazar is unique compared to other PPAR agonists due to its ability to activate all three PPAR subtypes in moderation. Similar compounds include thiazolidinediones, which are PPARγ agonists, and other dual or pan-PPAR agonists. this compound’s configuration-restricted binding and phosphorylation inhibition of PPARγ make it distinct in its efficacy and tolerability profile . Other similar compounds include rosiglitazone and pioglitazone, which are thiazolidinediones, and dual PPAR agonists like muraglitazar and tesaglitazar .

Properties

IUPAC Name

(2S)-3-[4-(2-carbazol-9-ylethoxy)phenyl]-2-[2-(4-fluorobenzoyl)anilino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H29FN2O4/c37-26-17-15-25(16-18-26)35(40)30-9-1-4-10-31(30)38-32(36(41)42)23-24-13-19-27(20-14-24)43-22-21-39-33-11-5-2-7-28(33)29-8-3-6-12-34(29)39/h1-20,32,38H,21-23H2,(H,41,42)/t32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLWMPLUWMWDMQ-YTTGMZPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)CC(C(=O)O)NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)C[C@@H](C(=O)O)NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H29FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00225352
Record name Chiglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

743438-45-1
Record name Chiglitazar
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0743438451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chiglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHIGLITAZAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6EJV1J6Y0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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